

Gabapentin-13C3 empirical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gabapentin-13C3

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Technical Guide: Gabapentin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gabapentin-13C3**, a stable isotope-labeled internal standard for the quantitative analysis of the anticonvulsant drug Gabapentin. This document outlines its chemical properties, a detailed experimental protocol for its use in bioanalytical methods, and a workflow diagram for clarity.

Core Chemical Data

Gabapentin-13C3 is a crucial tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of gabapentin in biological matrices through isotope dilution mass spectrometry. Its three carbon-13 isotopes distinguish it from the unlabeled analyte, ensuring accurate measurement.

Property	Value	Citation(s)
Empirical Formula	C6 ¹³ C3H17NO2	[1][2][3]
Molecular Weight	174.21 g/mol	[1][2][4][5]
CAS Number	2139236-63-6	[5][6]



Experimental Protocol: Quantification of Gabapentin in Human Plasma using LC-MS/MS

This section details a standard protocol for the determination of gabapentin in human plasma utilizing **Gabapentin-13C3** as an internal standard (ISTD). This method is based on common practices in bioanalytical chemistry.[1][3][6][7]

2.1. Materials and Reagents

- Gabapentin analytical standard
- Gabapentin-13C3 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Human plasma (blank)
- Ultrapure water

2.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C8 or C18 analytical column
- 2.3. Sample Preparation (Protein Precipitation)
- Thaw frozen human plasma samples to room temperature.
- To a 200 μL aliquot of plasma, add the internal standard solution (Gabapentin-13C3).[6][7]



- Add acetonitrile to precipitate plasma proteins.[3][6][7]
- Vortex the mixture thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2.4. Liquid Chromatography

- Mobile Phase A: 10 mM ammonium formate in water with formic acid.[3][6][7]
- Mobile Phase B: Acetonitrile.[3][6][7]
- Column: C8 or C18 reversed-phase column.[1][3]
- Flow Rate: A typical flow rate is employed (e.g., 0.5 mL/min).
- Injection Volume: A small volume of the prepared sample is injected (e.g., 10 μL).[8]
- Gradient: A gradient elution is commonly used to separate gabapentin from endogenous plasma components.

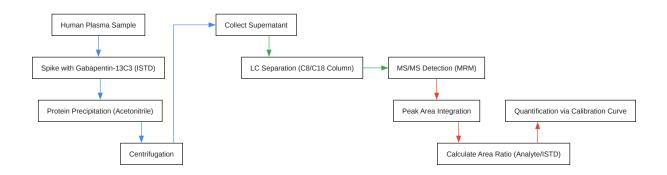
2.5. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Gabapentin: Monitor the transition from the parent ion to a specific product ion.
 - Gabapentin-13C3: Monitor the transition from the isotopically labeled parent ion to its corresponding product ion.
- Data Analysis: The concentration of gabapentin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.



Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of gabapentin using an internal standard.



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Caption: Bioanalytical workflow for Gabapentin quantification.

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- To cite this document: BenchChem. [Gabapentin-13C3 empirical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144659#gabapentin-13c3-empirical-formula-and-molecular-weight]

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